urolithin B
Vue d'ensemble
Description
L'urolithine B est un type de composé phénolique produit dans l'intestin humain après l'absorption d'aliments contenant des ellagitanins, tels que les grenades, les fraises, les framboises rouges, les noix et les vins rouges vieillis en fût de chêne . C'est un métabolite naturel formé par le microbiote intestinal à partir de l'acide ellagique et des ellagitanins . L'urolithine B est retrouvée dans l'urine sous forme d'urolithine B glucuronide .
Applications De Recherche Scientifique
L'urolithine B a suscité un intérêt considérable en recherche scientifique en raison de son large éventail d'applications :
Chimie : L'urolithine B est utilisée comme précurseur dans la synthèse de divers composés bioactifs.
Biologie : Elle a été étudiée pour son rôle dans la modulation du microbiote intestinal et son impact sur la santé générale.
Médecine : L'urolithine B présente de puissantes propriétés antioxydantes et anti-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour des affections telles que les maladies cardiovasculaires, le diabète et le cancer
Industrie : Elle est utilisée dans le développement de nutraceutiques et d'aliments fonctionnels visant à promouvoir la santé et à prévenir les maladies.
5. Mécanisme d'action
L'urolithine B exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif en inhibant la production d'espèces réactives de l'oxygène.
Effets anti-inflammatoires : L'urolithine B inhibe l'expression des cytokines et des enzymes pro-inflammatoires, telles que la synthase inductible de l'oxyde nitrique (iNOS), réduisant ainsi l'inflammation.
Mécanisme D'action
Urolithin B (Uro B) is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts .
Target of Action
This compound targets several key proteins and enzymes in the body. It inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), and hence, critical for estradiol synthesis . It also reduces the production of reactive oxygen species (ROS) and NADPH oxidase subunit expression .
Mode of Action
This compound interacts with its targets to exert powerful antioxidant and anti-inflammatory activities. It reduces the production of ROS and NADPH oxidase subunit expression and upregulates hemeoxygenase-1 expression via Nrf2/ARE signaling . It also inhibits JNK, ERK, and Akt phosphorylation, enhancing AMPK phosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the HMGB1-TLR4-NF-κB pathway, which is involved in inflammation and immune response . It also alters leukemic cell metabolism, leading to changes in glutamine metabolism, one-carbon metabolism, and lipid metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is produced by gut bacteria from ingested ETs and EA . The biological distribution of Uro B is markedly dependent on the protein transporter; thus, cellular uptake of Uro B may involve drug target tissues . Its bioavailability is influenced by factors such as the gut microbiota and diet .
Result of Action
This compound has a wide range of health benefits due to its strong antioxidant and anti-inflammatory properties. It prevents the development of hyperlipidemia, cardiovascular disease (CVD), and tumors . It also weakens the injury to the small intestine and ameliorates intestinal immunity function . In a TMAO-induced rat cardiomyocyte model, this compound-glucuronide (Uro B-gluc) recovered cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation .
Action Environment
The action of this compound is influenced by environmental factors such as diet and gut microbiota. The gut microbiota plays a crucial role in the production of this compound from ingested ETs and EA . Dietary intake of ETs and EA-rich foods can influence the production and bioavailability of this compound .
Analyse Biochimique
Biochemical Properties
Urolithin B has been found to prevent the development of hyperlipidemia, cardiovascular disease, and tumors due to its strong antioxidant and anti-inflammatory properties . It interacts with various enzymes, proteins, and other biomolecules, altering their function and contributing to its wide range of effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease lipid plaque deposition and inhibit lipid uptake and cholesterol efflux in ox-LDL treated murine J774 and human THP-1 macrophage cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to downregulate the HMGB1-TLR4-NF-κB pathway in aging mice, effectively weakening the injury to the small intestine and ameliorating intestinal immunity function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation, were recovered by this compound-glucuronide in a TMAO-induced rat cardiomyocyte model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study of streptozotocin-induced diabetic rats, daily intraperitoneal injection of this compound significantly improved cardiac performance .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce an increase in glucose, succinic acid, and acetolactate in leukemic cells, suggesting a shift towards a more oxidative phosphorylation phenotype .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For example, this compound metabolites have been found to accumulate in the myocardium .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'urolithine B peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'hydrolyse des ellagitanins pour produire de l'acide ellagique, qui est ensuite métabolisé par le microbiote intestinal pour former l'urolithine B . Le processus de synthèse implique généralement l'utilisation d'enzymes spécifiques et de conditions de réaction contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : La production industrielle de l'urolithine B implique l'extraction des ellagitanins à partir de sources naturelles telles que les grenades et les baies. Ces ellagitanins sont ensuite soumis à une hydrolyse enzymatique pour produire de l'acide ellagique, qui est ensuite métabolisé en urolithine B par des souches spécifiques de bactéries intestinales . Le processus nécessite un contrôle précis des conditions de réaction, notamment la température, le pH et la concentration en enzymes, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : L'urolithine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa transformation et à son utilisation dans différentes applications.
Réactifs et conditions courantes :
Oxydation : L'urolithine B peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'halogénures ou d'autres nucléophiles dans des conditions spécifiques pour introduire de nouveaux groupes fonctionnels.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'urolithine B peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés hydroxylés .
Comparaison Avec Des Composés Similaires
. Bien que toutes les urolithines partagent une origine commune à partir des ellagitanins, elles diffèrent par leurs structures chimiques spécifiques et leurs activités biologiques :
Urolithine A : Connue pour ses puissants effets anti-âge et promoteurs de la santé mitochondriale.
Urolithine D : Présente de puissantes propriétés anti-inflammatoires et anticancéreuses.
Unicité de l'urolithine B : L'urolithine B est unique en sa capacité à moduler la synthèse et la dégradation des protéines musculaires, ce qui la rend particulièrement intéressante pour la recherche sur la santé musculaire et le vieillissement.
Propriétés
IUPAC Name |
3-hydroxybenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQMTRHPNOXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150610 | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1139-83-9 | |
Record name | Urolithin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urolithin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1139-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of urolithin B in combating osteoarthritis?
A1: this compound demonstrates anti-inflammatory, antioxidant, and anti-proteinase activities in interleukin-1β-induced human chondrocytes, a model for osteoarthritis. [] It inhibits the overexpression of inflammatory markers (COX2), nitrosative markers (NOS2), and matrix metalloproteinases (MMPs -1, -3, 13), thereby protecting cartilage from degradation. [] You can find more details in this research paper:
Q2: How does this compound contribute to the prevention of atherosclerosis?
A2: this compound, along with its conjugated metabolite this compound sulfate, modulates the expression of key proteins involved in reverse cholesterol transport (RCT), namely ABCA1 and SR-BI. [] This modulation enhances cholesterol efflux from macrophage cells, reducing lipid plaque deposition, a hallmark of atherosclerosis. []
Q3: Can this compound protect against myocardial arrhythmias after acute myocardial infarction?
A3: Studies suggest that this compound may reduce the susceptibility to myocardial arrhythmias following hypoxia, a condition mimicking acute myocardial infarction. [] It achieves this by inhibiting cardiomyocyte apoptosis via activation of the Akt/mTOR pathway and suppressing nerve remodeling by inhibiting NF-κB nuclear translocation. []
Q4: How does this compound impact insulin secretion in the context of type 2 diabetes?
A4: Research indicates that this compound can protect pancreatic β-cells from the damaging effects of Islet Amyloid Polypeptide (IAPP) aggregation, a key factor in type 2 diabetes. [] this compound appears to modulate IAPP aggregation kinetics, reduce IAPP-induced oxidative stress, and improve mitochondrial respiration in β-cells, ultimately enhancing glucose-stimulated insulin secretion. []
Q5: Does this compound have an effect on osteoclastogenesis?
A5: Yes, this compound has been shown to inhibit RANKL-induced osteoclast differentiation and activation, key processes in bone resorption. [] The proposed mechanism involves the attenuation of intracellular reactive oxygen species (ROS) levels, suppression of RANKL-induced signaling pathways (NF-κB, MAPK, and Akt), and downregulation of osteoclast-specific genes. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol. []
Q7: How can the bioavailability of this compound be improved?
A7: While not directly addressed in the provided research, improving the bioavailability of this compound could potentially involve strategies like encapsulation in nanoparticles, formulation with permeation enhancers, or development of prodrugs.
Q8: What is the primary route of metabolism and excretion for this compound?
A8: Studies indicate that this compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. [, , ] These conjugated metabolites are then excreted mainly in urine and bile, with glucuronide conjugates being more abundant in urine and sulfate conjugates dominating in plasma. []
Q9: How long do this compound metabolites persist in the body after ingestion of ellagitannin-rich foods?
A9: Urolithin metabolites, particularly urolithin A glucuronide, have been detected in human urine up to 48 hours after consumption of ellagitannin-rich foods like pomegranate juice. [] This suggests a relatively long persistence in the body, likely due to enterohepatic circulation. []
Q10: Has this compound demonstrated efficacy in any preclinical models of disease?
A10: Yes, preclinical studies have shown promising results with this compound in various disease models: - Osteoarthritis: this compound attenuated cartilage degeneration and inflammation in an anterior cruciate ligament transection model in vitro and ex vivo. [] - Atherosclerosis: this compound reduced lipid plaque deposition in apoE-/- mice. [] - Cardiac arrhythmias: this compound reduced susceptibility to arrhythmias in a hypoxia-induced model in vitro. [] - Type 2 diabetes: this compound protected pancreatic β-cells from IAPP-induced toxicity and improved insulin secretion in vitro. [] - Osteoporosis: this compound suppressed osteoclastogenesis in vitro and reduced bone loss in ovariectomized mice. [, ]
Q11: What types of in vitro assays have been used to study the biological activity of this compound?
A11: Various in vitro assays have been employed to investigate this compound, including: - Cell viability assays (MTT assay) [, ] - Flow cytometry for cell cycle analysis and apoptosis detection [] - Reactive oxygen species (ROS) measurements [] - Western blotting for protein expression analysis [, , , ] - Quantitative RT-PCR for gene expression analysis [] - Enzyme assays (e.g., tyrosinase, MAO-A) [, ] - Cell migration assays []
Q12: Are there any known biomarkers for predicting the efficacy or monitoring the response to this compound treatment?
A12: While the research does not directly identify specific biomarkers for this compound efficacy, measuring the levels of this compound and its metabolites (glucuronides and sulfates) in plasma and urine could potentially serve as indicators of exposure and metabolism. Further research is needed to establish their correlation with therapeutic outcomes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.